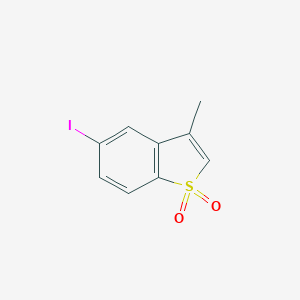![molecular formula C14H10ClF3N2O2S B371320 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide CAS No. 329078-89-9](/img/structure/B371320.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also features a furylmethyl group, which is a substructure derived from furan, a heterocyclic organic compound.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and the amide bond could participate in various reactions. The thioxo group (a sulfur atom double-bonded to an oxygen atom) could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability. The presence of the amide bond could also affect the compound’s stability and reactivity .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of novel compounds with similar structural motifs has been a subject of interest due to their potential applications in various fields. For example, researchers have developed methods for synthesizing thiazolidinone and acetidinone derivatives, showcasing their antimicrobial activity against a range of microorganisms. These compounds have been characterized using elemental analysis, IR, 1H NMR, and Mass spectral data, indicating a broad interest in the structural elucidation and functional properties of such molecules (Mistry, Desai, & Intwala, 2009).
Biological Activities
The antimicrobial and antifungal potentials of compounds structurally related to the target molecule have been extensively explored. Research has demonstrated that novel bis-α,β-unsaturated ketones, nicotinonitrile, and various other derivatives exhibit significant antimicrobial effects, highlighting the therapeutic potential of these compounds (Altalbawy, 2013). Similarly, new lamotrigine analogs derived from fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have shown promising antibacterial activities, particularly against strains like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Herbicidal Applications
Investigations into the herbicidal activities of N-derivatives of phenoxyacetamide compounds reveal that these substances could be potent against dicotyledonous weeds. Studies on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides indicate their effectiveness in pre-emergence and post-emergence treatment against several types of weeds, underscoring the agricultural relevance of such chemical entities (Wu et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
将来の方向性
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2S/c15-11-4-3-8(6-10(11)14(16,17)18)20-12(21)13(23)19-7-9-2-1-5-22-9/h1-6H,7H2,(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMDLZLZPZJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
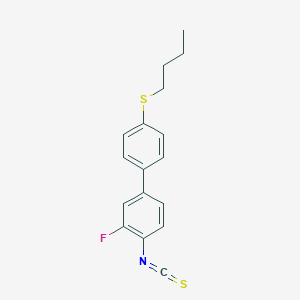
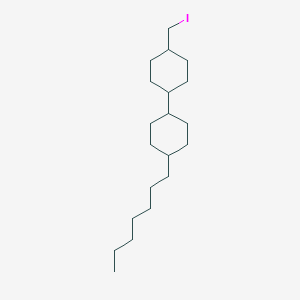
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
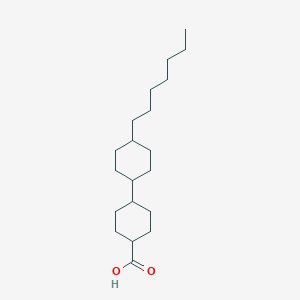
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
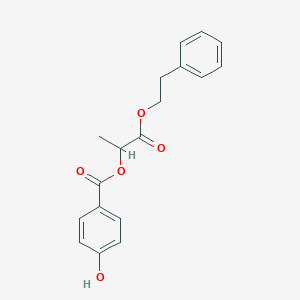

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
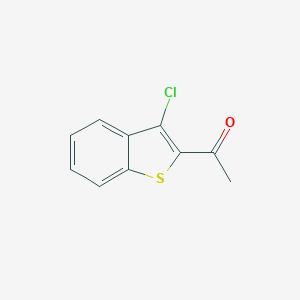
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)
